ML186

Description

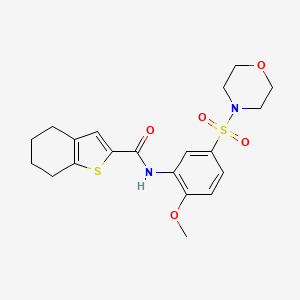

Structure

3D Structure

Properties

CAS No. |

869469-51-2 |

|---|---|

Molecular Formula |

C20H24N2O5S2 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C20H24N2O5S2/c1-26-17-7-6-15(29(24,25)22-8-10-27-11-9-22)13-16(17)21-20(23)19-12-14-4-2-3-5-18(14)28-19/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,23) |

InChI Key |

HRQXJJWQYKYFHP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4 |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4 |

Synonyms |

N-(2-Methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide; ML-186 |

Origin of Product |

United States |

Foundational & Exploratory

ML186: A Technical Guide to a Selective GPR55 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML186 is a potent and selective synthetic agonist of the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of its signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of GPR55 and for professionals involved in the development of therapeutic agents targeting this receptor.

Introduction to this compound

This compound is a small molecule that has been identified as a selective agonist for GPR55. It belongs to the morpholinosulfonylphenylamide chemical scaffold. Its identification through high-throughput screening has provided a valuable pharmacological tool to probe the function of GPR55, which has been implicated in various physiological processes, including pain sensation, inflammation, bone biology, and cancer.

Mechanism of Action

This compound exerts its effects by binding to and activating GPR55. GPR55 is known to couple to several G protein families, including Gαq and Gα12/13. Activation of GPR55 by agonists like this compound initiates a cascade of intracellular signaling events. This includes the activation of RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium. Furthermore, GPR55 activation leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and can also stimulate the recruitment of β-arrestin.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: Potency of GPR55 Agonists

| Compound | Assay Type | EC50 (nM) | Cell Line | Reference |

| This compound | β-arrestin recruitment | 305 | U2OS | [1] |

| ML184 | β-arrestin recruitment | 263 | U2OS | [1] |

| ML185 | β-arrestin recruitment | 658 | U2OS | [1] |

| L-α-lysophosphatidylinositol (LPI) | ERK1/2 Phosphorylation | 200 | hGPR55-expressing cells | [2] |

| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | ~200 | hGPR55-expressing cells | [2] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Selectivity Fold vs. GPR55 | Reference |

| GPR35 | Agonist/Antagonist | >100 | [1] |

| CB1 | Agonist/Antagonist | >100 | [1] |

| CB2 | Agonist/Antagonist | >100 | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to this compound stimulation using Western blotting.

Materials:

-

HEK293 or CHO-K1 cells stably expressing GPR55.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Serum-free cell culture medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Starvation: Seed GPR55-expressing cells in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the serum-starved cells with varying concentrations of this compound for a predetermined time (e.g., 5-30 minutes) at 37°C. Include a vehicle control.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add SDS-PAGE loading buffer and boil for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Reprobing for Total ERK: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.

Materials:

-

HEK293 or CHO-K1 cells stably expressing GPR55.

-

Black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed GPR55-expressing cells into a 96-well plate and allow them to attach and grow to confluency.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

-

Establish a baseline fluorescence reading for each well.

-

Inject varying concentrations of this compound into the wells and continue to record the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This protocol describes a common method to measure the recruitment of β-arrestin to the activated GPR55 receptor.

Materials:

-

A specialized cell line co-expressing GPR55 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter β-Arrestin cell line from Eurofins DiscoverX).

-

Cell culture medium and reagents.

-

White, solid-bottom 96-well plates.

-

This compound.

-

Detection reagents for the specific assay technology (e.g., chemiluminescent substrate).

-

A luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a 96-well plate according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents to the wells as per the manufacturer's protocol. This will generate a signal (e.g., chemiluminescence) that is proportional to the extent of β-arrestin recruitment.

-

Measurement: Read the signal using a plate reader (e.g., a luminometer).

-

Data Analysis: Plot the signal intensity against the concentration of this compound to generate a dose-response curve and calculate the EC50.

Signaling Pathway and Visualization

Upon binding of this compound, GPR55 undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary pathways involve the activation of Gαq and Gα12/13 proteins. This leads to the activation of RhoA and phospholipase C (PLC), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). Furthermore, GPR55 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of ERK1/2. The receptor can also be internalized through a β-arrestin-dependent mechanism.

Caption: Signaling cascade initiated by this compound binding to GPR55.

Conclusion

This compound is a valuable research tool for elucidating the complex biology of GPR55. Its selectivity and potency make it a suitable probe for in vitro and potentially in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of GPR55 in health and disease, and for the development of novel therapeutics targeting this receptor.

References

An In-Depth Technical Guide on the Mechanism of Action of ML364, a USP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and DNA repair. This document provides a comprehensive overview of the mechanism of action of ML364, detailing its effects on signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for the assays used in its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of cancer biology, drug discovery, and molecular pharmacology.

Core Mechanism of Action: Inhibition of USP2

ML364 exerts its biological effects through the direct and reversible inhibition of the catalytic activity of USP2.[1] USP2 is a cysteine protease that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP2, ML364 leads to the accumulation of ubiquitinated substrates, which are subsequently targeted for degradation by the proteasome.

One of the key substrates of USP2 is Cyclin D1, a critical regulator of the G1/S phase transition in the cell cycle.[1] By preventing the deubiquitination of Cyclin D1, ML364 promotes its degradation, leading to cell cycle arrest at the G1/S checkpoint.[1] This inhibition of cell cycle progression is a primary mechanism behind the anti-proliferative effects of ML364 observed in various cancer cell lines.

Furthermore, the downregulation of Cyclin D1 has been shown to impact DNA repair mechanisms, specifically homologous recombination-mediated DNA repair.[1] This suggests a dual role for ML364 in both halting cell proliferation and potentially sensitizing cancer cells to DNA-damaging agents.

Signaling Pathways

The primary signaling pathway affected by ML364 is the USP2-mediated regulation of protein stability. The core of this pathway is the modulation of Cyclin D1 levels, which has downstream consequences on cell cycle progression and DNA repair.

USP2-Cyclin D1-Cell Cycle Pathway

The following diagram illustrates the signaling pathway leading to cell cycle arrest upon inhibition of USP2 by ML364.

Caption: ML364 inhibits USP2, leading to Cyclin D1 degradation and G1/S cell cycle arrest.

Experimental Workflow: Biochemical Inhibition Assay

The following diagram outlines the workflow for a typical biochemical assay to determine the inhibitory activity of ML364 on USP2.

Caption: Workflow for determining the IC50 of ML364 against USP2.

Quantitative Data

The following tables summarize the key quantitative data for ML364 from biochemical and cell-based assays.

Table 1: Biochemical Activity of ML364

| Parameter | Value | Substrate | Reference |

| IC50 | 1.1 µM | K48-linked IQF Di-Ubiquitin | [1] |

| IC50 | 1.7 µM | K63-linked IQF Di-Ubiquitin | [1] |

| Binding Constant (Kd) | 5.2 µM | USP2 (Microscale Thermophoresis) | [2] |

| Inhibition of USP8 (IC50) | 0.95 µM | - | [1] |

| Activity against other proteases | Inactive | Caspase 6, Caspase 7, MMP1, MMP9, USP15 | [1] |

Table 2: Cell-Based Activity of ML364

| Cell Line | Assay | Endpoint | Value | Reference |

| HCT116 (Colorectal Cancer) | Cell Viability | IC50 (48h) | ~5 µM | [1] |

| Mino (Mantle Cell Lymphoma) | Cell Viability | IC50 (48h) | ~2.5 µM | [1] |

| LnCAP (Prostate Cancer) | Cell Viability | Dose-dependent inhibition (5-20 µM, 24-48h) | - | [2] |

| MCF7 (Breast Cancer) | Cell Viability | Dose-dependent inhibition (5-20 µM, 24-48h) | - | [2] |

| HCT116 | Cyclin D1 Degradation | IC50 (Western Blot) | 0.97 µM | |

| U2OS-DR-GFP | Homologous Recombination | % GFP positive cells | Significant decrease | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Inhibition Assay (Internally Quenched Fluorescent Di-Ubiquitin Assay)

This protocol is adapted from the methods described in Davis et al., J Biol Chem, 2016.[1]

Materials:

-

Purified recombinant human USP2 catalytic domain.

-

ML364 and inactive analog (Compound 2) dissolved in DMSO.

-

Internally Quenched Fluorescent (IQF) di-ubiquitin substrate (K48- or K63-linked).

-

Assay Buffer: 50 mM HEPES (pH 7.8), 1 mM DTT, 0.1 mg/ml BSA.

-

384-well, low-volume, black, round-bottom assay plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a serial dilution of ML364 and the inactive analog in DMSO.

-

Using an automated liquid handler, dispense 50 nL of the compound solutions into the assay plates.

-

Add 5 µL of USP2 enzyme solution (final concentration ~1-5 nM) in assay buffer to each well.

-

Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the IQF di-ubiquitin substrate (final concentration ~100-200 nM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 540/580 nm for TAMRA fluorophore) every 60 seconds for 15-30 minutes at room temperature.[3]

-

Calculate the initial reaction rates (RFU/min) from the linear portion of the fluorescence progress curves.

-

Normalize the data to controls (DMSO for 100% activity and a potent inhibitor for 0% activity).

-

Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter Hill equation to determine the IC50 value.

Cell Viability Assay (MTT or MTS Assay)

This is a general protocol for assessing the effect of ML364 on cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, Mino).

-

Complete cell culture medium.

-

ML364 dissolved in DMSO.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS).

-

Microplate spectrophotometer.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ML364 (e.g., from 0.1 to 50 µM) or DMSO as a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

For MTT assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

For MTS assay:

-

Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[4]

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blotting for Cyclin D1 Degradation

Materials:

-

Cancer cell lines (e.g., HCT116, Mino).

-

ML364 and MG132 (proteasome inhibitor).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Cyclin D1, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed cells and treat with ML364 at various concentrations or for different time points. For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1 hour before adding ML364.

-

Harvest the cells, wash with cold PBS, and lyse in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell lines.

-

ML364.

-

Cold PBS.

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Seed cells and treat with ML364 or DMSO for the desired time (e.g., 24 hours).

-

Harvest the cells (including floating cells), wash with cold PBS, and centrifuge.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).

Microscale Thermophoresis (MST) for Binding Affinity

Materials:

-

Purified USP2 protein.

-

ML364 in DMSO.

-

MST buffer: 20 mM Tris (pH 8), 2 mM β-mercaptoethanol, 0.05% CHAPS.

-

Hydrophilic-treated label-free capillaries.

-

MST instrument (e.g., Monolith NT).

Procedure:

-

Prepare a 16-point serial dilution of ML364 in MST buffer containing DMSO to maintain a constant DMSO concentration.

-

Mix the ML364 dilutions with a constant concentration of USP2 protein (e.g., 1 µM).

-

Load the samples into the MST capillaries.

-

Measure the thermophoretic movement of the protein in the presence of varying concentrations of ML364.

-

Plot the change in the normalized fluorescence against the logarithm of the ligand concentration.

-

Fit the data to a binding model to determine the dissociation constant (Kd).

Conclusion

ML364 is a valuable chemical probe for studying the biological functions of USP2. Its mechanism of action, centered on the inhibition of USP2 and the subsequent degradation of key cellular proteins like Cyclin D1, provides a clear rationale for its anti-proliferative and cell cycle arrest effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of USP2 inhibition in cancer and other diseases.

References

- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transient kinetic analysis of USP2-catalyzed deubiquitination reveals a conformational rearrangement in the K48-linked diubiquitin substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An in-depth analysis confirms that MCI-186 is an alternative designation for the neuroprotective compound Edaravone. Extensive literature searches reveal no scientific or chemical relationship to a compound designated as ML186. This guide provides a comprehensive technical overview of MCI-186 (Edaravone) for researchers, scientists, and drug development professionals, focusing on its core mechanisms, experimental data, and relevant signaling pathways.

Executive Summary

MCI-186 is chemically and pharmacologically identical to Edaravone, a potent free-radical scavenger. It is known to mitigate oxidative stress, a key factor in the pathogenesis of various neurodegenerative diseases. This document elucidates the mechanisms of action of MCI-186, presents quantitative data from key studies in a structured format, details experimental protocols, and visualizes the associated signaling pathways. There is no evidence in the current scientific literature to suggest a relationship between a compound designated this compound and MCI-186 or Edaravone.

Core Mechanism of Action: A Multi-faceted Neuroprotectant

MCI-186 (Edaravone) primarily functions as a robust antioxidant. Its neuroprotective effects are attributed to its ability to scavenge a wide range of reactive oxygen species (ROS), thereby attenuating oxidative damage to neurons, glia, and endothelial cells. Beyond direct radical scavenging, Edaravone modulates key intracellular signaling pathways, further contributing to its therapeutic potential.

Free Radical Scavenging

Edaravone effectively neutralizes hydroxyl radicals (•OH), peroxyl radicals (ROO•), and nitric oxide (NO•), thus inhibiting lipid peroxidation and subsequent cellular damage. This direct antioxidant activity is central to its efficacy in conditions characterized by heightened oxidative stress, such as ischemic stroke and amyotrophic lateral sclerosis (ALS).

Modulation of Signaling Pathways

Recent research has unveiled that Edaravone's neuroprotective effects are also mediated through the modulation of specific signaling cascades:

-

Nrf2/ARE Pathway: Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3] This enhances the endogenous antioxidant defense mechanisms of the cell.

-

GDNF/RET Pathway: Studies have indicated that Edaravone can induce the expression of Glial cell line-derived neurotrophic factor (GDNF) and its receptor, RET. This activation of the GDNF/RET neurotrophic signaling pathway may promote motor neuron survival and function.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and preclinical studies of MCI-186 (Edaravone).

Table 1: Clinical Efficacy in Amyotrophic Lateral Sclerosis (ALS)

| Study Identifier | Phase | Primary Endpoint | Edaravone Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |

| MCI186-19 | 3 | Change in ALSFRS-R Score at 24 weeks | -5.01 | -7.50 | 0.0013 |

ALSFRS-R: Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised. A lower score indicates greater functional impairment.

Table 2: Safety Profile in Clinical Trials

| Adverse Event (≥5% incidence and more frequent than placebo) | Edaravone Group (n=184) | Placebo Group (n=184) |

| Contusion | 14.7% | 8.7% |

| Gait disturbance | 12.5% | 9.2% |

| Headache | 8.2% | 5.4% |

Experimental Protocols

Assessment of Nrf2 Pathway Activation via Western Blot

Objective: To determine the effect of Edaravone on the protein expression of Nrf2 and its downstream target, HO-1.

Methodology:

-

Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured in DMEM supplemented with 10% FBS. Cells are treated with Edaravone (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin, 1:5000) is used as a loading control.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software. The expression levels of Nrf2 and HO-1 are normalized to the loading control.

Evaluation of Neuroprotection in an in vitro Model of Oxidative Stress

Objective: To assess the protective effect of Edaravone against hydrogen peroxide (H₂O₂)-induced cell death.

Methodology:

-

Cell Culture: Primary cortical neurons are seeded in 96-well plates.

-

Pre-treatment: Neurons are pre-treated with various concentrations of Edaravone (e.g., 1, 10, 100 µM) for 2 hours.

-

Induction of Oxidative Stress: H₂O₂ (e.g., 100 µM) is added to the culture medium for 24 hours to induce oxidative stress and cell death.

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of Edaravone is determined by the increase in cell viability in the presence of H₂O₂.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways influenced by MCI-186 (Edaravone) and a typical experimental workflow.

Caption: Edaravone (MCI-186) promotes the Nrf2/ARE signaling pathway.

Caption: A typical workflow for assessing the neuroprotective effects of Edaravone.

References

An In-Depth Technical Guide on the Safety and Toxicity Profile of ML186

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML186 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55). Identified through high-throughput screening, this small molecule, with the PubChem Compound Identifier (CID) 15945391, has emerged as a valuable tool for investigating the physiological and pathological roles of GPR55. While the primary focus of available literature has been on its pharmacological activity, this guide synthesizes the current, albeit limited, understanding of its safety and toxicity profile. This document is intended to provide a comprehensive overview for researchers and drug development professionals, highlighting both what is known and the significant gaps in the existing data.

Introduction to this compound

This compound, chemically known as N-(4-(morpholinosulfonyl)phenyl)-2-phenylacetamide, is a member of the morpholinosulfonylphenylamide scaffold. It was identified as a selective GPR55 agonist by the National Institutes of Health's Molecular Libraries Program.[1] The GPR55 receptor itself is a subject of intense research due to its potential involvement in a variety of physiological processes, including pain sensation, inflammation, and bone metabolism. The availability of a selective agonist like this compound is crucial for elucidating the specific functions of this receptor.

Pharmacodynamics and Selectivity

The primary pharmacodynamic action of this compound is the activation of the GPR55 receptor. Quantitative data from preclinical studies have established its potency and selectivity.

Table 1: Pharmacodynamic Profile of this compound

| Parameter | Value | Source |

| GPR55 Agonist Potency (EC50) | 305 nM | [1] |

| Selectivity against GPR35 | >100-fold | [1] |

| Selectivity against CB1 Receptor | >100-fold | [1] |

| Selectivity against CB2 Receptor | >100-fold | [1] |

This high degree of selectivity is a critical feature, as it minimizes the potential for off-target effects that could confound experimental results or lead to unforeseen toxicity. The compound has been shown to activate downstream signaling pathways of GPR55, including ERK phosphorylation and PKCβII translocation.[1]

Preclinical Safety and Toxicity

Currently, there is a significant lack of publicly available, formal preclinical safety and toxicity data for this compound. No dedicated in-depth toxicology reports, good laboratory practice (GLP) compliant studies, or comprehensive safety data sheets (SDS) specific to this compound were identified in the public domain. The information presented below is inferred from the general understanding of preclinical drug development and the limited available data for related compounds and GPR55 ligands.

In Vitro Toxicity

Detailed in vitro cytotoxicity studies on a wide range of cell lines have not been published for this compound. While some studies have investigated the cytotoxic effects of other GPR55 agonists, these findings are not directly transferable to this compound. For instance, the GPR55 agonist DHA-DA has been shown to exert cytotoxic effects in certain cancer cell lines.[2] However, without direct testing, the cytotoxic potential of this compound remains unknown.

Experimental Protocol: In Vitro Cytotoxicity Assay (General Methodology)

A standard method to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

-

Cell Seeding: Plate cells of a chosen cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

References

ML186: A Technical Guide to Solubility and Stability for the Research Professional

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ML186, a small molecule inhibitor of KRAS. The information herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in preclinical and experimental settings. This document summarizes available data, outlines detailed experimental protocols for in-house validation, and visualizes key pathways and workflows.

Data Presentation

The following tables summarize the currently available quantitative data on the solubility and stability of this compound. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed data on aqueous solubility and stability under various conditions is limited. The provided protocols in the subsequent section are intended to enable researchers to generate more detailed data as required for their specific applications.

Table 1: Solubility of this compound

| Solvent | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 33 mg/mL | Ambient | Common solvent for stock solutions. |

| Ethanol | ≥ 2.2 mg/mL | Ambient | Limited solubility compared to DMSO. |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Poorly soluble | Ambient | Prone to precipitation at higher concentrations. Micromolar concentrations may be achievable depending on the final DMSO concentration in the working solution. |

Table 2: Stability of this compound

| Form | Storage Conditions | Duration | Notes |

| Solid (Powder) | -20°C or -80°C, desiccated | Up to 2 years | Protect from light and moisture. |

| In DMSO | -80°C | Up to 3 months | Minimize freeze-thaw cycles. |

| In Aqueous Buffer | Not well characterized | Likely short-term | Prone to degradation, especially at non-neutral pH and ambient temperature. It is recommended to prepare fresh aqueous solutions for each experiment. |

Experimental Protocols

The following section details standardized protocols for determining the solubility and stability of this compound. These methodologies are based on established practices in the pharmaceutical sciences.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility assessment of this compound in an aqueous buffer, a standard method for determining the intrinsic solubility of a compound.

Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in a 50:50 mixture of ACN and water.

-

-

Solubility Determination:

-

Add an excess amount of solid this compound (e.g., 1-2 mg) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).

-

Vortex the suspension vigorously for 1 minute.

-

Place the tube on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

-

After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Dilute the supernatant with an equal volume of ACN to prevent precipitation.

-

-

HPLC Analysis:

-

Analyze the diluted supernatant and the calibration standards by HPLC.

-

A typical HPLC method would involve a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid.

-

Monitor the absorbance at the λmax of this compound.

-

Generate a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted supernatant from the calibration curve and account for the dilution factor to calculate the aqueous solubility.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify the degradation products and degradation kinetics of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Materials:

-

This compound stock solution (in DMSO or ACN)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Photostability chamber

-

Oven

-

HPLC system as described above

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 100 µM) in the following solutions:

-

0.1 M HCl (acidic hydrolysis)

-

0.1 M NaOH (basic hydrolysis)

-

3% H₂O₂ (oxidative degradation)

-

Water (neutral hydrolysis)

-

-

For thermal degradation, store a solid sample of this compound in an oven at a controlled temperature (e.g., 60°C).

-

For photostability, expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Monitor the peak area of this compound and any new peaks that appear over time.

-

Calculate the percentage of this compound remaining at each time point to determine the degradation rate.

-

The appearance of new peaks indicates the formation of degradation products.

-

Mandatory Visualization

The following diagrams illustrate key concepts related to the experimental protocols and the putative signaling pathway of this compound.

Caption: Workflow for Aqueous Solubility Determination of this compound.

Caption: Workflow for Forced Degradation Study of this compound.

Caption: Putative Signaling Pathway Inhibition by this compound.

The Dual Facets of ML186 (Edaravone): A Technical Guide for In Vitro and In Vivo Research

An In-Depth Examination of a Potent Neuroprotective Agent in Preclinical and Clinical Settings

This technical guide provides a comprehensive overview of ML186, more commonly known as Edaravone (MCI-186), a potent free radical scavenger with significant neuroprotective properties. Initially developed for acute ischemic stroke, its therapeutic potential has expanded to the treatment of amyotrophic lateral sclerosis (ALS), prompting extensive research into its mechanisms of action both in laboratory settings and in living organisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Edaravone's performance in in vitro and in vivo studies, complete with quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action: A Multi-Pronged Antioxidant Defense

Edaravone's primary mechanism of action lies in its robust antioxidant properties. It effectively scavenges a variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite, thereby mitigating oxidative stress-induced cellular damage.[1][2] This fundamental activity underpins its neuroprotective effects observed across a range of preclinical models. Beyond direct radical scavenging, recent studies have unveiled more nuanced molecular pathways modulated by Edaravone.

In Vitro Profile: Cellular Protection and Pathway Modulation

In vitro studies have been instrumental in elucidating the cellular and molecular effects of Edaravone. These experiments have consistently demonstrated its ability to protect various cell types, particularly neurons and glial cells, from oxidative insults.

A key finding is Edaravone's ability to alleviate neurotoxicity induced by agents like hydrogen peroxide (H₂O₂) and glutamate in motor neurons derived from induced pluripotent stem cells (iPSCs).[3][4] This protective effect is associated with the activation of crucial neurotrophic and antioxidant signaling pathways.

Key Signaling Pathways Activated by Edaravone:

-

GDNF/RET Neurotrophic Signaling Pathway: Edaravone has been shown to induce the expression of the Glial cell line-derived neurotrophic factor (GDNF) receptor RET.[3][4] This activation promotes neuronal survival and maintenance, suggesting a role beyond simple antioxidant activity.

-

Aryl Hydrocarbon Receptor (AHR) and NRF2 Signaling: Edaravone activates the AHR signaling pathway, leading to the nuclear translocation of AHR.[5][6] This, in turn, promotes the upregulation of the NRF2 signaling pathway, a master regulator of cellular antioxidant responses.[7]

-

NLRP3 Inflammasome Suppression: In models of intracerebral hemorrhage, Edaravone has been found to suppress the NF-κB-dependent activation of the NLRP3 inflammasome in microglia, thereby reducing neuroinflammation.[8][9]

Diagram of Edaravone's Core Signaling Pathways

Caption: Edaravone's multifaceted mechanism of action.

Quantitative In Vitro Data Summary

| Parameter | Cell Line/System | Condition | Value | Reference |

| Neurite Length Reduction | iPSC-derived Motor Neurons | H₂O₂ (25 µM) | 26% (with Edaravone) vs. untreated control | [3] |

| Neurite Length Reduction | iPSC-derived Motor Neurons | Glutamate (200 µM) | 15% (with Edaravone) vs. 57% (untreated) | [3] |

In Vivo Profile: Neuroprotection in Animal Models

In vivo studies have corroborated the neuroprotective effects of Edaravone observed in vitro. Animal models of various neurological disorders have been employed to assess its efficacy in a complex biological system.

Key In Vivo Findings:

-

Amyotrophic Lateral Sclerosis (ALS): In the SOD1G93A transgenic mouse model of ALS, Edaravone administration has been shown to slow the degeneration of motor neurons and reduce the deposition of mutant SOD1 in the spinal cord.[10]

-

Intracerebral Hemorrhage (ICH): In a rat model of ICH, intravenous administration of Edaravone (3 mg/kg) significantly alleviated brain edema and improved neurological deficits.[8][9]

-

Traumatic Brain Injury (TBI): In a rat model of TBI, Edaravone treatment prevented the loss of hippocampal CA3 neurons and reduced oxidative stress.[10]

-

Global Cerebral Hypoxia: In a rat model of global cerebral hypoxia, Edaravone demonstrated transient neuroprotective effects on motor behavior and modulated early immune responses in the cerebellum and hippocampus.[11]

Quantitative In Vivo Data Summary

| Animal Model | Condition | Edaravone Dose | Key Outcome | Reference |

| SOD1G93A Transgenic Mice | ALS | High dose | Slowed motor neuron degeneration, reduced mutant SOD1 deposition | [10] |

| Sprague-Dawley Rats | Intracerebral Hemorrhage | 3 mg/kg (IV) | Significantly alleviated brain edema and neurological deficits | [8] |

| Sprague-Dawley Rats | Sporadic Alzheimer's Disease (STZ-induced) | 9 mg/kg | Significantly improved cognitive damage and restored antioxidant enzyme levels | [12] |

Clinical Significance: Efficacy in Human Trials

The translation of preclinical findings to the clinic has been most prominent in the context of ALS. Clinical trials have demonstrated that Edaravone can slow the functional decline in a subset of ALS patients. The primary endpoint in these studies is typically the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

| Clinical Trial (Phase) | Patient Population | Key Finding | Reference |

| Phase III (MCI186-19) | Early-stage ALS | 33% slower decline in ALSFRS-R score vs. placebo over 24 weeks | [13][14] |

| Post-approval cohort study | ALS | Mean reduction of 12.9 points on ALSFRS-R; monthly reduction of 0.40 +/- 0.52 points | [15] |

Experimental Protocols

In Vitro Neurotoxicity Assay (General Protocol)

This protocol provides a general framework for assessing the neuroprotective effects of Edaravone against oxidative stress-induced toxicity in neuronal cell cultures.

Workflow for In Vitro Neurotoxicity Assay

Caption: A generalized workflow for in vitro neuroprotection assays.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons/iPSC-derived motor neurons

-

Cell culture medium and supplements

-

Edaravone stock solution

-

Oxidative stress-inducing agent (e.g., H₂O₂, Glutamate)

-

Reagents for viability/toxicity assessment (e.g., MTT, LDH assay kit)

-

Microscopy equipment for morphological analysis

Procedure:

-

Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and differentiate as required.

-

Edaravone Pre-treatment: Prepare serial dilutions of Edaravone in cell culture medium. Replace the medium in the cell plates with the Edaravone-containing medium and incubate for a specific duration (e.g., 1-2 hours). Include a vehicle control group.

-

Induction of Oxidative Stress: Prepare the oxidative stress-inducing agent at a predetermined toxic concentration. Add the agent to the wells (except for the untreated control group) and co-incubate with Edaravone for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

-

-

Morphological Analysis:

-

Capture images of the cells using a phase-contrast or fluorescence microscope.

-

Quantify neurite length and branching using image analysis software.

-

-

Data Analysis: Normalize the data to the control groups and calculate the percentage of neuroprotection conferred by Edaravone.

Conclusion

Edaravone (this compound/MCI-186) stands as a significant therapeutic agent with a well-defined role as a potent antioxidant and a modulator of key neuroprotective signaling pathways. The convergence of evidence from in vitro and in vivo studies provides a strong rationale for its clinical application in neurodegenerative diseases characterized by oxidative stress, most notably ALS. The detailed data and methodologies presented in this guide offer a valuable resource for researchers seeking to further explore the therapeutic potential and underlying mechanisms of this important molecule. Future investigations should continue to unravel the intricate details of its signaling interactions to optimize its therapeutic use and potentially expand its application to other neurological disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]

- 8. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]

- 14. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Edaravone Treatment for Amyotrophic Lateral Sclerosis Real-World Study Results Similar to Pivotal Trials - - Practical Neurology [practicalneurology.com]

Methodological & Application

Application Notes and Protocols for ML186 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML186 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the regulation of ferroptosis. By inhibiting GPX4, this compound induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). This mechanism of action makes this compound a valuable tool for studying the role of ferroptosis in various physiological and pathological processes, particularly in cancer biology. Elevated GPX4 expression is observed in a wide range of cancer cells, making it a promising therapeutic target. These application notes provide detailed protocols for the use of this compound in cell culture to induce and study ferroptosis.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-1080 | Fibrosarcoma | ~0.5 - 2.5 | N/A |

| A549 | Lung Carcinoma | ~1 - 5 | N/A |

| PANC-1 | Pancreatic Cancer | ~2 - 10 | N/A |

| MCF-7 | Breast Cancer | >10 (often resistant) | N/A |

| HepG2 | Hepatocellular Carcinoma | ~1 - 7.5 | N/A |

Note: The IC50 values are approximate and may vary based on the specific assay, incubation time, and cell density used. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.

Signaling Pathway of this compound-Induced Ferroptosis

This compound acts by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to an accumulation of lipid hydroperoxides, which, in the presence of iron, results in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.

Caption: this compound inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.

Experimental Protocols

General Cell Culture and Maintenance of HT-1080 Cells

HT-1080 fibrosarcoma cells are a commonly used and sensitive model for studying ferroptosis.

Materials:

-

HT-1080 cells (ATCC® CCL-121™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, or 96-well plates

Protocol:

-

Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of HT-1080 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:4 to 1:8 split ratio.

Treatment of Cells with this compound

Materials:

-

This compound (prepare a stock solution, e.g., 10 mM in DMSO)

-

Cells cultured in appropriate plates

-

Complete growth medium

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. For a 96-well plate, a typical seeding density for HT-1080 cells is 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

This compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Assessment of Ferroptosis: Lipid ROS Measurement using C11-BODIPY™ 581/591

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

C11-BODIPY™ 581/591 (prepare a stock solution, e.g., 1 mM in DMSO)

-

Treated cells in a multi-well plate

-

PBS or Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or plate reader

Protocol:

-

Following this compound treatment, remove the culture medium.

-

Wash the cells once with warm PBS or HBSS.

-

Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in PBS or HBSS.

-

Add the C11-BODIPY™ working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Remove the C11-BODIPY™ solution and wash the cells twice with warm PBS or HBSS.

-

Add fresh PBS or HBSS to the wells.

-

Analyze the cells immediately using a fluorescence microscope or a fluorescence plate reader. The probe emits green fluorescence upon oxidation of the polyunsaturated butadienyl portion, while the unoxidized probe emits red fluorescence. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

-

CellTiter-Glo® Reagent

-

Treated cells in an opaque-walled multi-well plate (e.g., white 96-well plate)

-

Luminometer

Protocol:

-

After the this compound treatment period, equilibrate the multi-well plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. Cell viability is proportional to the luminescent signal.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.

Caption: A typical workflow for this compound treatment and subsequent analysis.

ML186 in Calcium Imaging Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML186 is a potent and selective inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal calcium homeostasis. TRPML1 channels are non-selective cation channels primarily located on the membranes of late endosomes and lysosomes. Their activity mediates the release of calcium from these acidic organelles into the cytoplasm, influencing a multitude of cellular processes including autophagy, vesicle trafficking, and signal transduction. Dysregulation of TRPML1 function has been implicated in various lysosomal storage disorders and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in calcium imaging assays to probe TRPML1 function in various cell-based models.

Mechanism of Action

This compound acts as a specific antagonist of the TRPML1 channel. By binding to the channel, it prevents the efflux of calcium ions (Ca²⁺) from the lysosome into the cytosol. This inhibitory action allows researchers to investigate the physiological and pathological roles of TRPML1-mediated calcium signaling. In calcium imaging assays, application of this compound is expected to reduce or block the increase in cytosolic calcium that is induced by TRPML1 agonists or other stimuli that trigger lysosomal calcium release.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound. It is important to note that the potency of this compound can vary depending on the cell type and experimental conditions.

| Parameter | Value | Cell Line/System | Notes |

| IC₅₀ | ~1.5 µM | Human TRPML1-expressing HEK293 cells | Half-maximal inhibitory concentration against TRPML1-mediated calcium release. |

| Effective Concentration Range | 1 - 10 µM | Various mammalian cell lines | This range is a general guideline. The optimal concentration should be determined empirically for each specific cell line and assay. |

| CAS Number | 329229-67-2 | N/A | Chemical Abstracts Service registry number. |

Signaling Pathway

The TRPML1 channel is a key player in intracellular calcium signaling. Its activation, either by endogenous ligands such as PI(3,5)P₂ or by synthetic agonists, leads to the release of lysosomal calcium stores. This localized calcium signal can then propagate and influence other cellular organelles and signaling pathways. Inhibition of TRPML1 by this compound blocks this initial calcium release, thereby affecting downstream events.

Caption: TRPML1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay using the fluorescent indicator Fluo-4 AM to assess the inhibitory effect of this compound on TRPML1-mediated calcium release.

Materials

-

Cells: Mammalian cell line of interest (e.g., HEK293, HeLa, or a specific disease model cell line)

-

This compound (Stock solution: 10 mM in DMSO)

-

TRPML1 Agonist (e.g., ML-SA1, Stock solution: 10 mM in DMSO)

-

Fluo-4 AM (Stock solution: 1-5 mM in anhydrous DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (with and without calcium)

-

Cell culture medium

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader or microscope with appropriate filters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm)

Experimental Workflow

Caption: Workflow for this compound Calcium Imaging Assay.

Detailed Protocol

1. Cell Seeding: a. The day before the experiment, seed the cells into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

2. Fluo-4 AM Loading: a. Prepare a Fluo-4 AM loading solution. For a final concentration of 2 µM Fluo-4 AM, dilute the stock solution in HBSS (or other imaging buffer). To aid in dye solubilization, first mix the required volume of Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. b. Aspirate the cell culture medium from the wells. c. Wash the cells once with HBSS. d. Add 100 µL of the Fluo-4 AM loading solution to each well. e. Incubate the plate at 37°C for 30-60 minutes in the dark.

3. Pre-incubation with this compound: a. During the final 15-30 minutes of the Fluo-4 AM loading, prepare serial dilutions of this compound in HBSS. A typical concentration range to test would be 0.1 µM to 30 µM. Include a vehicle control (DMSO) and a no-compound control. b. After the Fluo-4 AM incubation, gently aspirate the loading solution. c. Wash the cells twice with HBSS to remove extracellular dye. d. Add 100 µL of the this compound dilutions (or controls) to the respective wells. e. Incubate at room temperature or 37°C for 15-30 minutes in the dark.

4. Baseline Fluorescence Reading: a. Place the microplate in the fluorescence plate reader or on the microscope stage. b. Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm). c. Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.

5. Agonist Addition: a. Prepare the TRPML1 agonist (e.g., ML-SA1) in HBSS at a concentration that elicits a robust calcium response (typically in the range of 10-30 µM). b. Using the instrument's injection system or by manual pipetting, add the agonist to the wells.

6. Post-stimulation Fluorescence Reading: a. Immediately after agonist addition, continue to record the fluorescence intensity for 5-10 minutes to capture the full calcium transient.

7. Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the response by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀. c. Plot the normalized fluorescence response against the concentration of this compound. d. Fit the data to a dose-response curve to determine the IC₅₀ value of this compound.

Troubleshooting

-

High background fluorescence: Ensure complete removal of extracellular Fluo-4 AM by thorough washing. Reduce the loading concentration or incubation time.

-

No or weak calcium signal: Check the viability of the cells. Confirm the activity of the TRPML1 agonist. Ensure the imaging buffer contains an appropriate concentration of calcium if studying influx from the extracellular space, or is calcium-free if specifically studying release from intracellular stores.

-

Variability between wells: Ensure consistent cell seeding density and careful pipetting.

Conclusion

This compound is a valuable pharmacological tool for studying the role of TRPML1 in cellular calcium signaling. The protocols and information provided in these application notes offer a framework for designing and executing robust calcium imaging assays to investigate TRPML1 function. Researchers are encouraged to optimize the experimental conditions for their specific cell type and research question to obtain the most reliable and informative data.

Applications of ML186 in Neuroscience Research: A Potent GPR55 Agonist for Modulating Neural Stem Cell Fate

Abstract

ML186 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor with emerging roles in the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a particular focus on its application in studying neural stem cell (NSC) proliferation and differentiation. The protocols and data presented are derived from peer-reviewed research and are intended for researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled receptor 55 (GPR55) is increasingly recognized as a significant player in various physiological processes within the brain. Its activation has been linked to the modulation of synaptic plasticity, neuroinflammation, and, notably, adult neurogenesis. This compound has been identified as a potent and selective agonist of GPR55, making it a valuable pharmacological tool to investigate the receptor's function in neuronal development and disease. This application note details the use of this compound in in vitro models of human neural stem cell proliferation and differentiation, providing a foundation for further exploration of GPR55-mediated signaling in the brain.

Signaling Pathway of GPR55 Activation

GPR55 activation by agonists such as this compound initiates a cascade of intracellular signaling events. While the complete downstream pathway in neural stem cells is still under investigation, activation of GPR55 is known to couple to Gαq and Gα13 proteins, leading to the activation of phospholipase C (PLC) and RhoA kinase (ROCK), respectively. These pathways culminate in an increase in intracellular calcium and modulation of the actin cytoskeleton, which can influence cell proliferation and differentiation.

Caption: GPR55 signaling cascade initiated by this compound.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on human neural stem cells (hNSCs).

Table 1: Pharmacological Profile of this compound

| Compound | Target | Action | EC₅₀ (nM) | Selectivity |

| This compound | GPR55 | Agonist | 305 | >100-fold vs. GPR35, CB1, and CB2 receptors |

Table 2: Effect of this compound on Human Neural Stem Cell Proliferation

| Treatment (24h) | % of Cells in G₀/G₁ | % of Cells in S Phase | % of Cells in G₂/M |

| Vehicle Control | 75.2 ± 2.1 | 15.8 ± 1.5 | 9.0 ± 0.9 |

| This compound (1 µM) | 65.1 ± 2.5 | 24.3 ± 2.2 | 10.6 ± 1.1 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Human Neural Stem Cell Differentiation (7 days)

| Treatment | % βIII-tubulin⁺ Neurons | % GFAP⁺ Astrocytes |

| Vehicle Control | 18.5 ± 2.3 | 70.1 ± 4.5 |

| This compound (1 µM) | 29.8 ± 3.1* | 61.5 ± 3.9 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Proliferation Assay of Human Neural Stem Cells (hNSCs)

This protocol details the methodology to assess the effect of this compound on the proliferation of hNSCs using flow cytometry to analyze the cell cycle distribution.

Materials:

-

Human Neural Stem Cells (hNSCs)

-

NSC proliferation medium (e.g., Neurobasal medium supplemented with N2, B27, EGF, and bFGF)

-

This compound (solubilized in DMSO)

-

Vehicle control (DMSO)

-

Bromodeoxyuridine (BrdU)

-

7-Aminoactinomycin D (7-AAD)

-

Fixation/Permeabilization Buffer

-

Anti-BrdU antibody, FITC-conjugated

-

DNase I

-

Flow cytometer

Workflow Diagram:

Caption: Workflow for hNSC proliferation assay.

Procedure:

-

Cell Plating: Plate hNSCs at a density of 5 x 10⁴ cells/cm² in NSC proliferation medium and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound (final concentration 1 µM) or vehicle (DMSO, final concentration <0.1%) for 24 hours.

-

BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix using a fixation/permeabilization buffer for 30 minutes at 4°C.

-

Permeabilization and DNA Denaturation: Wash the fixed cells and resuspend in a permeabilization buffer containing DNase I (30 µg/mL) for 1 hour at 37°C to expose the BrdU epitope.

-

Antibody Staining: Wash the cells and incubate with a FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.

-

Total DNA Staining: Wash the cells and resuspend in a buffer containing 7-AAD (5 µg/mL) for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on single cells and analyze the FITC (BrdU) and 7-AAD signals to determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.

Protocol 2: In Vitro Differentiation Assay of Human Neural Stem Cells (hNSCs)

This protocol describes how to assess the influence of this compound on the differentiation of hNSCs into neurons and astrocytes using immunocytochemistry.

Materials:

-

Human Neural Stem Cells (hNSCs)

-

NSC differentiation medium (e.g., Neurobasal medium supplemented with N2 and B27, without growth factors)

-

This compound (solubilized in DMSO)

-

Vehicle control (DMSO)

-

Poly-L-ornithine and laminin-coated coverslips

-

4% Paraformaldehyde (PFA)

-

Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100)

-

Primary antibodies: anti-βIII-tubulin (neuronal marker), anti-GFAP (astrocyte marker)

-

Secondary antibodies: Alexa Fluor-conjugated donkey anti-rabbit and donkey anti-mouse

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Workflow Diagram:

Caption: Workflow for hNSC differentiation assay.

Procedure:

-

Cell Plating: Plate hNSCs on poly-L-ornithine and laminin-coated coverslips in NSC proliferation medium.

-

Differentiation Induction and Treatment: Once the cells reach 70-80% confluency, switch to NSC differentiation medium. Treat the cells with this compound (final concentration 1 µM) or vehicle (DMSO, final concentration <0.1%). Change the medium and re-apply the treatment every 2-3 days for a total of 7 days.

-

Fixation: After 7 days, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Immunocytochemistry: a. Wash the coverslips with PBS and permeabilize and block with blocking solution for 1 hour. b. Incubate with primary antibodies (e.g., rabbit anti-βIII-tubulin and mouse anti-GFAP) overnight at 4°C. c. Wash with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark. d. Counterstain with DAPI for 5 minutes.

-

Imaging and Quantification: Mount the coverslips on slides and acquire images using a fluorescence microscope. Quantify the percentage of βIII-tubulin positive cells and GFAP positive cells relative to the total number of DAPI-stained nuclei.

Conclusion

This compound serves as a critical tool for elucidating the role of GPR55 in neuroscience. The protocols outlined in this document provide a robust framework for investigating the effects of GPR55 activation on neural stem cell proliferation and differentiation. These methods can be adapted for screening other GPR55 modulators and for further dissecting the molecular mechanisms underlying GPR55-mediated neurogenesis. The presented data underscores the potential of targeting GPR55 for therapeutic interventions aimed at promoting neural repair and regeneration.

Application Notes and Protocols for Investigating Kidney Disease Models with ML186

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic kidney disease (CKD) represents a significant global health burden, with focal segmental glomerulosclerosis (FSGS) being a major cause of nephrotic syndrome and progression to end-stage renal disease. A key player implicated in the pathogenesis of FSGS and other proteinuric kidney diseases is the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6). Gain-of-function mutations in the TRPC6 gene are linked to familial FSGS, and its overexpression is observed in acquired kidney diseases.[1]

ML186 is a potent and selective small-molecule inhibitor of the TRPC6 channel. By blocking TRPC6, this compound offers a targeted therapeutic approach to mitigate podocyte injury, reduce proteinuria, and slow the progression of glomerulosclerosis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical investigations of kidney disease models.

Mechanism of Action of TRPC6 in Podocyte Injury

Podocytes are specialized epithelial cells that form a crucial component of the glomerular filtration barrier. Their intricate foot processes and the slit diaphragms between them are essential for preventing the leakage of proteins like albumin into the urine.

Dysregulation of intracellular calcium (Ca2+) homeostasis in podocytes is a central mechanism of injury. TRPC6 is a non-selective cation channel that, upon activation, allows the influx of Ca2+.[2][3] In pathological conditions, various stimuli, including angiotensin II, reactive oxygen species (ROS), and mechanical stress, can lead to the overactivation of TRPC6.[4] This sustained increase in intracellular Ca2+ triggers a cascade of detrimental events:

-

Cytoskeletal Rearrangement: Elevated Ca2+ disrupts the delicate actin cytoskeleton of podocytes, leading to foot process effacement (flattening) and impaired slit diaphragm integrity.

-

Apoptosis: Pathological Ca2+ signaling can activate pro-apoptotic pathways, leading to podocyte death and depletion.

-